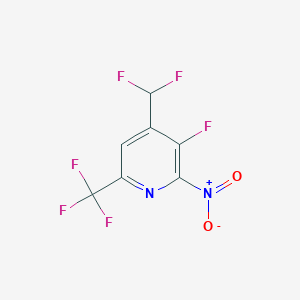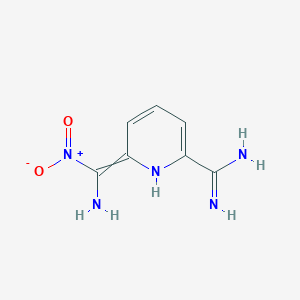
Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the phenylamino group: This step involves the reaction of the pyrazole intermediate with aniline under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and cancer pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets in the body. The phenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 2-(5-hydroxy-1-(4-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate
Comparison: Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate is unique due to the position of the phenylamino group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[2-(3-anilinophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)12-15-11-17(22)21(20-15)16-9-5-8-14(10-16)19-13-6-3-2-4-7-13/h2-11,19-20H,12H2,1H3 |
InChI Key |
BBCREYGWCHGSDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)
![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)


![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)

![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)


![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)



